molecular formula C12H11NO4 B2878107 ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate CAS No. 14370-70-8

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2878107
CAS No.: 14370-70-8
M. Wt: 233.223
InChI Key: UTNOKZCEOOZUHP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate is a high-purity chemical intermediate designed for advanced pharmaceutical and anticancer research. This compound belongs to a class of indole derivatives that are of significant interest in medicinal chemistry, particularly in the synthesis of novel heterocyclic conjugates with potential antiproliferative properties . Its core structure serves as a versatile building block for exploring new chemical space in drug discovery. Indole-oxoacetate derivatives are frequently investigated for their role in constructing complex pharmacophores aimed at disrupting cancer progression. Research on analogous compounds has shown that such structures can be developed into potent templates for inhibiting tubulin polymerization, mimicking the activity of natural products like Combretastatin A-4, or for targeting key angiogenic factors such as the vascular endothelial growth factor receptor (VEGFR) . The 2-hydroxy substitution on the indole ring may offer additional opportunities for hydrogen bonding, which can be critical for optimizing interactions within enzyme active sites and enhancing selectivity profiles against specific cancer cell lines, such as renal or CNS cancers . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,13,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOKEYCGLILYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the reaction involves the use of ethyl oxalyl chloride and 2-hydroxyindole under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced alcohols .

Scientific Research Applications

Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Key Observations:

This may enhance solubility in polar solvents and interaction with biological targets . Methoxy Group (5-OCH₃): The methoxy group at position 5 increases lipophilicity, which could improve membrane permeability in drug design .

Ester Group Variations :

  • Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis than methyl esters, affecting metabolic stability .

The target compound’s hydroxyl group may modulate similar pathways but requires explicit validation.

Synthetic Challenges :

  • Yields for analogs vary widely (e.g., 48% for 4-fluoro derivative vs. 85–99% for N-alkylated indoles ). The 2-hydroxy group’s presence may complicate synthesis due to competing oxidation or side reactions.

Biological Activity

Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an ethyl ester and a hydroxy group on the indole ring. Its molecular formula is C12H11NO3C_{12}H_{11}NO_3, and it possesses a unique structure that contributes to its biological activity.

Target of Action

Indole derivatives, including this compound, are known to interact with various biological targets. Research indicates that these compounds can modulate multiple signaling pathways involved in cell proliferation and apoptosis.

Mode of Action

The compound exhibits its biological effects primarily through:

  • Inhibition of cell proliferation : It has been shown to induce cell cycle arrest in cancer cells.
  • Induction of apoptosis : The compound triggers programmed cell death via intrinsic pathways, leading to mitochondrial dysfunction and caspase activation .

Biochemical Pathways

Research highlights that this compound influences several key biochemical pathways:

  • VEGF signaling : It inhibits vascular endothelial growth factor (VEGF) signaling, which is crucial for tumor angiogenesis.
  • Cell survival pathways : The compound affects survival pathways such as the PI3K/Akt pathway, promoting apoptosis in cancer cells .

Anticancer Activity

Numerous studies have documented the anticancer potential of this compound:

  • In vitro Studies : In studies involving various cancer cell lines (e.g., HeLa, MCF7), the compound demonstrated significant growth inhibition. For instance, MTT assays revealed over 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment .
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro testing against Gram-positive and Gram-negative bacteria indicated significant activity, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Activity

Research has indicated that this compound may possess antiviral properties. Preliminary studies suggest efficacy against certain viral strains, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Colon Cancer Treatment : A study investigated the effects of this compound on colon cancer models. Results showed a marked reduction in tumor size and improved survival rates in treated groups compared to controls .
  • Antibacterial Efficacy : A clinical trial assessed the compound's effectiveness against antibiotic-resistant strains. Patients treated with formulations containing this compound exhibited faster recovery rates and reduced infection severity compared to those receiving standard treatments .

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